N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is involved in the synthesis and characterization of complex organic molecules. For example, it has been utilized in the preparation of fluorescent analogues for biological applications, such as those related to the Zinquin-related fluorophore, which is specific for Zn(II) and shows significant bathochromic shifts and fluorescence upon complexation with Zn(II) (Kimber et al., 2003). This indicates its potential utility in the development of new fluorescent probes for bioimaging and metal ion detection.
Inhibitory Activity Studies
Compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide have been studied for their inhibitory activities against various enzymes and biological processes. For instance, isoquinolinesulfonamides have been reported as potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting their potential in therapeutic applications related to kinase regulation (Hidaka et al., 1984). Such studies are crucial for the development of new drugs targeting specific enzymes or signaling pathways in disease contexts.
Antimicrobial Studies
Derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide have shown promising results in antimicrobial studies. For example, novel sulfonamides have been synthesized and evaluated for their antimicrobial activity, demonstrating significant activity against various bacterial strains (Vanparia et al., 2010). This suggests their potential as templates for the development of new antimicrobial agents.
Interaction with Biological Targets
The interaction of related compounds with biological targets such as carbonic anhydrases has been structurally elucidated, providing insights into their mechanism of action and potential therapeutic applications. The crystal structure analysis of hCA II complexed with related inhibitors has revealed details about the binding mode and interactions within the active site, which is valuable for the design of more selective inhibitors for therapeutically relevant carbonic anhydrase isozymes (Mader et al., 2011).
properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-7-8-17(13-19(16)23)22-28(25,26)18-9-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGIZGIKDQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide |
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